molecular formula C17H24N2O3 B5873384 ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate

ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate

Cat. No.: B5873384
M. Wt: 304.4 g/mol
InChI Key: QJJOOCOYIARFSB-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate, also known as EDP-420, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EDP-420 belongs to the class of piperidinecarboxylate derivatives and has a molecular weight of 324.43 g/mol.

Scientific Research Applications

Ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential to treat neuropathic pain, epilepsy, and anxiety disorders.

Mechanism of Action

The exact mechanism of action of ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This compound has also been shown to interact with certain ion channels in the brain, such as the voltage-gated sodium channels, which play a role in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of neuropathic pain. This compound has also been shown to reduce seizures in animal models of epilepsy. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety disorders.

Advantages and Limitations for Lab Experiments

Ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in animal studies. However, there are also limitations to using this compound in lab experiments. It is not yet fully understood how this compound works, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate. One direction is to further investigate its mechanism of action and how it interacts with specific neurotransmitters and ion channels in the brain. Another direction is to conduct more preclinical studies to determine its safety and efficacy in humans. Additionally, this compound could be studied for its potential to treat other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It has shown anti-inflammatory, analgesic, and anticonvulsant effects and has been studied for its potential to treat neuropathic pain, epilepsy, and anxiety disorders. However, more research is needed to fully understand its mechanism of action and determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate involves the reaction of ethyl 4-piperidinecarboxylate with N,N-dimethyl-4-aminobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.

Properties

IUPAC Name

ethyl 1-[4-(dimethylamino)benzoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-4-22-17(21)14-9-11-19(12-10-14)16(20)13-5-7-15(8-6-13)18(2)3/h5-8,14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJOOCOYIARFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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